2,5-Difluoro-4-nitroacetanilide chemical structure and molecular weight
2,5-Difluoro-4-nitroacetanilide chemical structure and molecular weight
Topic: 2,5-Difluoro-4-nitroacetanilide: Chemical Structure, Synthesis, and Applications in Drug Discovery
Part 1: Executive Summary
2,5-Difluoro-4-nitroacetanilide (CAS: 366-53-0) is a specialized fluorinated aromatic intermediate critical to the synthesis of next-generation pharmaceuticals. As a derivative of acetanilide, it serves as a protected scaffold for generating 2,5-difluoro-4-nitroaniline , a key building block for fluoroquinolone antibiotics , benzimidazole anthelmintics , and oxazolidinone antibacterial agents .
The strategic placement of two fluorine atoms at the 2 and 5 positions, combined with a nitro group at position 4, imparts unique electronic and steric properties. These substituents modulate metabolic stability and lipophilicity in final drug candidates, making this molecule a high-value target in medicinal chemistry.
Part 2: Chemical Identity & Physicochemical Properties
The following table consolidates the core identification data for researchers and process chemists.
| Property | Data |
| Chemical Name | N-(2,5-Difluoro-4-nitrophenyl)acetamide |
| Common Name | 2,5-Difluoro-4-nitroacetanilide |
| CAS Registry Number | 366-53-0 |
| Molecular Formula | C₈H₆F₂N₂O₃ |
| Molecular Weight | 216.14 g/mol |
| SMILES | CC(=O)NC1=CC(F)=C(C=C1F)[O-] |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 185–187 °C (Lit.[1] varies by purity/polymorph) |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in water |
Structural Analysis & Electronic Effects
The reactivity of 2,5-difluoro-4-nitroacetanilide is governed by the interplay of three functional groups on the benzene ring:
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Acetamido Group (-NHCOCH₃): A moderate activator and ortho, para-director. It protects the amine during nitration and directs the electrophile to the para position (C4).
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Fluorine Atoms (C2, C5): Highly electronegative, inducing a strong inductive withdrawal (-I) while donating electron density via resonance (+R).
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The C2 Fluorine directs incoming electrophiles to C3 and C5.
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The C5 Fluorine directs to C4 and C6.
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Nitro Group (C4): A strong deactivator introduced via electrophilic aromatic substitution. Its position is thermodynamically favored due to the cooperative directing effects of the acetamido group (para) and the C5-fluorine (ortho).
Part 3: Synthesis & Reaction Pathways
The synthesis of 2,5-difluoro-4-nitroacetanilide is typically achieved through a two-step sequence starting from commercially available 2,5-difluoroaniline . This route ensures high regioselectivity and yield.
Step 1: Acetylation (Protection)
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Objective: Protect the amine group to prevent oxidation during nitration and control regioselectivity.
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Reagents: 2,5-Difluoroaniline, Acetic Anhydride, Glacial Acetic Acid.
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Protocol:
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Dissolve 2,5-difluoroaniline (1.0 eq) in glacial acetic acid.
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Add acetic anhydride (1.2 eq) dropwise at room temperature.
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Heat to 60°C for 1 hour to ensure completion.
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Pour into ice water; filter the white precipitate (2,5-difluoroacetanilide).
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Yield: Typically >90%.
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Step 2: Nitration (Electrophilic Aromatic Substitution)
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Objective: Introduce the nitro group at the C4 position.
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Reagents: Concentrated H₂SO₄, Fuming HNO₃.[2]
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Protocol:
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Dissolve 2,5-difluoroacetanilide in concentrated H₂SO₄ at 0–5°C.
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Prepare a nitrating mixture (HNO₃/H₂SO₄) and add dropwise, maintaining temperature <10°C to prevent di-nitration or hydrolysis.
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Stir at 0°C for 2 hours.
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Quench reaction mixture over crushed ice.
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Filter the yellow solid (2,5-difluoro-4-nitroacetanilide).
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Purification: Recrystallization from Ethanol/Water.
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Synthesis Workflow Diagram
Caption: Step-wise synthesis pathway from 2,5-difluoroaniline to the target nitroacetanilide and subsequent deprotection.
Part 4: Analytical Characterization
To validate the structure of 2,5-difluoro-4-nitroacetanilide, the following analytical signatures are expected:
| Method | Expected Signature / Observation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.2 (s, 1H, NH) : Amide proton (broad singlet).δ 2.1 (s, 3H, CH₃) : Acetyl methyl group.δ 7.8–8.2 (m, 2H, Ar-H) : Aromatic protons show complex splitting (dd or m) due to coupling with Fluorine atoms (¹⁹F-¹H coupling). |
| ¹⁹F NMR | Two distinct signals (approx. -110 to -130 ppm) showing coupling to aromatic protons. |
| Mass Spectrometry (ESI) | [M+H]⁺ = 217.15 : Protonated molecular ion.[M+Na]⁺ = 239.13 : Sodium adduct often observed. |
| IR Spectroscopy | 1660–1690 cm⁻¹ : Strong Amide I (C=O stretch).1530 & 1350 cm⁻¹ : Nitro group (N-O asymmetric/symmetric stretch). |
Part 5: Applications in Drug Discovery
2,5-Difluoro-4-nitroacetanilide is a versatile scaffold in medicinal chemistry, primarily used as a precursor for 2,5-difluoro-4-nitroaniline . This aniline derivative is subsequently reduced to a diamine or cyclized to form heterocyclic cores found in:
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Fluoroquinolones: The difluorophenyl moiety enhances lipophilicity and cell wall penetration in Gram-positive bacteria.
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Benzimidazoles: Used in the synthesis of anthelmintic agents (e.g., analogs of albendazole) where fluorine substitution improves metabolic stability against P450 oxidation.
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Oxazolidinones: Structural analogs of Linezolid often utilize the 2,5-difluoro-4-substituted phenyl ring to optimize binding affinity to the bacterial 50S ribosomal subunit.
Drug Development Pipeline Diagram
Caption: Utilization of the target molecule as a divergent intermediate for multiple pharmaceutical classes.
Part 6: Safety & Handling
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Hazards: Like most nitroaromatics, this compound is potentially toxic by inhalation and ingestion . It may cause skin and eye irritation (H315, H319).
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Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable at high temperatures. Do not heat above 250°C.
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PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis, especially during the nitration step involving strong acids.
References
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ResearchGate. Synthesis and Antimicrobial Activity of Some New 2-Phenyl-N-substituted Carboxamido-1H-benzimidazole Derivatives. (Cited for synthesis of 2,5-difluoro-4-nitroacetanilide).[1][3][4][5][6][7] Link
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Ambeed. Preparation of 2,5-difluoro-4-nitroacetanilide from 2,5-difluoroaniline.Link
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BenchChem. Nitration of substituted anilines and acetanilides: General Protocols.Link
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PubChem. Compound Summary: N-(2,5-Difluoro-4-nitrophenyl)acetamide (CAS 366-53-0).Link
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Google Patents. US Patent 5039331: Herbicidal substituted benzimidazoles. (Reference for physical properties and synthesis intermediates). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. magritek.com [magritek.com]
- 3. academia.edu [academia.edu]
- 4. scispace.com [scispace.com]
- 5. 367-30-6 | 2,5-Difluoroaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. US4904800A - Intermediates for the production of benzotriazoles - Google Patents [patents.google.com]
- 7. 5-fluoro-1,2,6-trisübstitüe benzimidazol karboksilat ya da amid türevlerinin sentez, yapı-aydınlatılması ve antimikrobiyal etkileri üzerinde çalışmalar | AVESİS [avesis.ankara.edu.tr]

